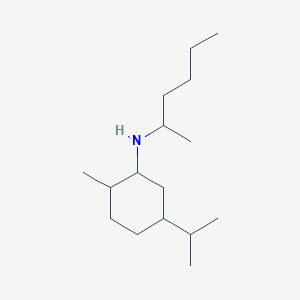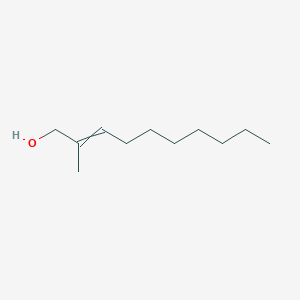
2-Methyldec-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyldec-2-en-1-ol: is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a decene chain with a methyl group at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyldec-2-en-1-ol can be synthesized through several methods. One common approach involves the dehydration of alcohols to form alkenes, followed by the addition of a hydroxyl group. For instance, the dehydration of 2-methyldecanol using an acid catalyst like concentrated sulfuric acid or phosphoric acid can yield 2-methyldec-2-ene. Subsequent hydroboration-oxidation of the alkene can introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes. One method includes the catalytic hydrogenation of 2-methyldec-2-yn-1-ol, where the triple bond is reduced to a double bond, forming the desired compound. This process often employs catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyldec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 2-methyldecanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Eigenschaften
CAS-Nummer |
79727-36-9 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
2-methyldec-2-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-11(2)10-12/h9,12H,3-8,10H2,1-2H3 |
InChI-Schlüssel |
CYEYKDJWJPFOOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-[(Oxan-2-yl)oxy]octadecanoic acid](/img/structure/B14432185.png)
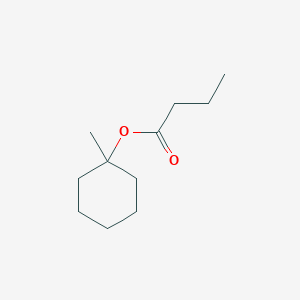
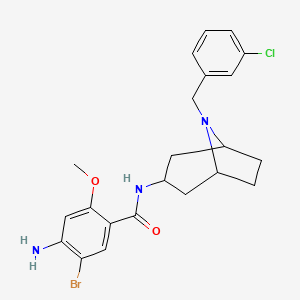
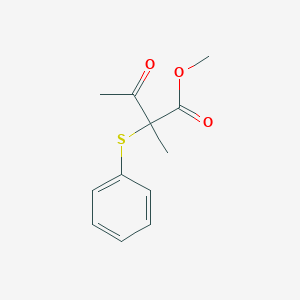
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
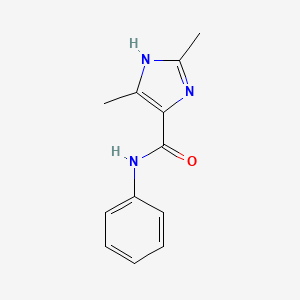
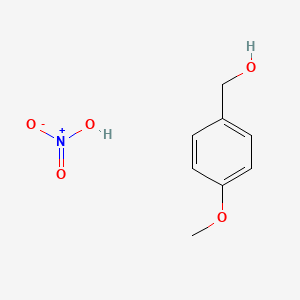
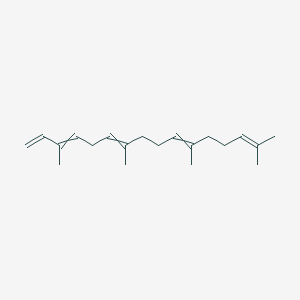
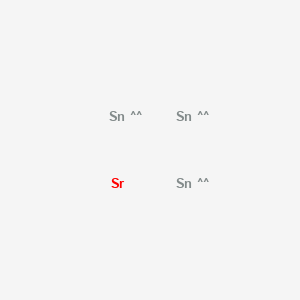

![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)
